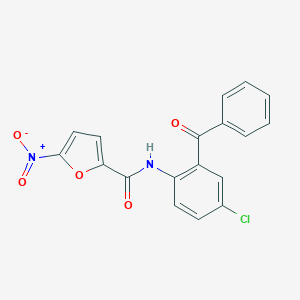
N-(5-iodo-6-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-6-methylpyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H9IN2O It is a derivative of pyridine, characterized by the presence of an iodine atom at the 5-position and a methyl group at the 6-position of the pyridine ring, along with an acetamide group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)acetamide typically involves the iodination of 6-methylpyridin-2-ylamine followed by acylation. One common method includes the following steps:
Iodination: 6-methylpyridin-2-ylamine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodine atom at the 5-position.
Acylation: The resulting 5-iodo-6-methylpyridin-2-ylamine is then reacted with acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically used in Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(6-methylpyridin-2-yl)acetamide, while Suzuki coupling with phenylboronic acid would produce N-(5-phenyl-6-methylpyridin-2-yl)acetamide.
Applications De Recherche Scientifique
N-(5-iodo-6-methylpyridin-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The iodine atom and the acetamide group play crucial roles in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-bromo-6-methylpyridin-2-yl)acetamide
- N-(5-chloro-6-methylpyridin-2-yl)acetamide
- N-(5-fluoro-6-methylpyridin-2-yl)acetamide
Uniqueness
N-(5-iodo-6-methylpyridin-2-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in coupling reactions and as a precursor for further functionalization. The iodine atom also enhances its reactivity compared to its bromo, chloro, and fluoro counterparts.
Propriétés
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O/c1-5-7(9)3-4-8(10-5)11-6(2)12/h3-4H,1-2H3,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUKAFGUAXWTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B504850.png)

![2,3-Bis[(phenylthio)methyl]quinoxaline](/img/structure/B504854.png)
![6-Nitro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B504855.png)
![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-ol](/img/structure/B504860.png)
![2-{4-Nitrophenyl}imidazo[1,2-a]pyridin-8-yl benzoate](/img/structure/B504862.png)
![1-(2-propynyl)-2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazole](/img/structure/B504863.png)
![2-[[5-(Trifluoromethyl)-2-pyridyl]thio]-1H-benzimidazole](/img/structure/B504865.png)
![1-(4-chlorophenyl)-2-(2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B504866.png)
![1-[(3-Fluorobenzyl)oxy][1,4]benzodioxino[2,3-b]quinoxaline](/img/structure/B504869.png)
![9-nitropyrido[2,3-b][1,5]benzoxazepin-5(6H)-one](/img/structure/B504871.png)
